REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[Ca+2:5].[P:6]([O-:10])([O-:9])([OH:8])=[O:7].[Ca+2]>O>[OH2:2].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[Ca+2:5].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[Ca+2:5].[Ca+2:5] |f:0.1,2.3,5.6.7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium monohydrogenphosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The powdery mixture thus prepared
|
Type
|
CUSTOM
|
Details
|
higher to obtain an aqueous slurry
|
Type
|
CUSTOM
|
Details
|
The slurry is then dried completely at 80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O.P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |